molecular formula C21H23NO7 B6061083 {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate

{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate

Cat. No. B6061083
M. Wt: 401.4 g/mol
InChI Key: XDCQETXFDZDIRS-UHFFFAOYSA-N
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Description

{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a synthetic compound that is commonly used in research laboratories to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate is not fully understood. However, researchers have found that {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate interacts with various proteins and enzymes in the body, leading to its neuroprotective and anticancer effects. {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has been shown to inhibit the activity of enzymes that play a role in the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has been found to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has been found to have various biochemical and physiological effects. In vitro studies have shown that {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that plays a role in learning and memory. Additionally, {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers. However, there are also limitations to using {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate. One area of research is to further understand its mechanism of action. This will help researchers to better interpret the results of experiments and to identify potential therapeutic applications. Additionally, researchers can explore the potential of {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate in combination with other drugs for the treatment of various diseases. Finally, researchers can study the potential side effects of {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate in vivo to better understand its safety profile.
Conclusion:
In conclusion, {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been found to exhibit neuroprotective and anticancer effects. {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has several advantages for lab experiments, including its synthetic nature and extensive research on its potential therapeutic applications. However, there are also limitations to using {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate in lab experiments, including its limited in vivo studies. Future research on {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate can help to further understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate is synthesized through a multi-step process that involves the reaction of 4-(2-bromoethoxy)phenol with morpholine, followed by the reaction of the resulting product with benzophenone. The final step involves the formation of oxalate salt through the reaction of {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate with oxalic acid. The synthesis of {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Researchers have found that {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate exhibits neuroprotective effects, which can potentially be used to treat neurodegenerative diseases. Additionally, {4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.C2H2O4/c21-19(16-4-2-1-3-5-16)17-6-8-18(9-7-17)23-15-12-20-10-13-22-14-11-20;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQETXFDZDIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone;oxalic acid

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